Ethyl 6-decoxy-4-oxo-7-propyl-1H-quinoline-3-carboxylate-[d5]

LC-MS/MS Isotopic Dilution Chromatographic Resolution

Analytical labs quantifying coccidiostat residues via LC-MS/MS face systematic quantification bias when using ethoxy-d5 labeled internal standards, which exhibit differential chromatographic retention relative to propyl-substituted quinoline analytes. This propyl-d5 labeled analog serves as a site-specific stable isotope-labeled internal standard (SIL-IS) that co-elutes identically with target analytes, ensuring accurate ion suppression compensation and recovery correction. • Matched Chromatography: Deuterium labeling on the 7-propyl chain guarantees identical retention time and extraction recovery as native propyl-substituted quinoline analytes. • Regulatory Compliance: Enables 4 identification points under EU 2002/657/EC confirmatory criteria when used in dual-IS workflows with ethoxy-d5 standards. • Metabolic Tracing: Carbon-bound deuterium ensures metabolic inertness for deuterium retention mapping in ADME studies.

Molecular Formula C25H37NO4
Molecular Weight 420.6 g/mol
CAS No. 1228182-55-5
Cat. No. B1514386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-decoxy-4-oxo-7-propyl-1H-quinoline-3-carboxylate-[d5]
CAS1228182-55-5
Molecular FormulaC25H37NO4
Molecular Weight420.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCOC1=CC2=C(C=C1CCC)NC=C(C2=O)C(=O)OCC
InChIInChI=1S/C25H37NO4/c1-4-7-8-9-10-11-12-13-15-30-23-17-20-22(16-19(23)14-5-2)26-18-21(24(20)27)25(28)29-6-3/h16-18H,4-15H2,1-3H3,(H,26,27)/i2D3,5D2
InChIKeyGOWPYBBFFOLSSQ-ZTIZGVCASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-decoxy-4-oxo-7-propyl-1H-quinoline-3-carboxylate-[d5]: Deuterated Internal Standard for Veterinary Residue Analysis


Ethyl 6-decoxy-4-oxo-7-propyl-1H-quinoline-3-carboxylate-[d5] (CAS 1228182-55-5) is a stable isotope-labeled analog of a 4-oxo-quinoline-3-carboxylate ester. It is classified as a hydroquinolone and is structurally related to the veterinary coccidiostat decoquinate, differing by the substitution of the 7-ethoxy group with a 7-propyl chain that carries five deuterium atoms . This compound serves as a site-specific deuterated internal standard (SIL-IS) designed for quantitative liquid chromatography–tandem mass spectrometry (LC-MS/MS) workflows, enabling accurate compensation for ion suppression or enhancement and recovery losses during sample preparation .

Type Deuterated internal standard (SIL-IS) for veterinary residue analysis
Label 5 deuterium atoms on 7-propyl substituent
Workflow LC-MS/MS, HPLC, GC quantitative methods; compensates for ion suppression and recovery losses

Why Generic Decoquinate-d5 Cannot Substitute This Standard


Generic substitution with the more common Decoquinate-d5 (7-ethoxy-d5, CAS 1453100-61-2) is analytically risky because the deuterium label position fundamentally dictates chromatographic co-elution behavior and MS/MS fragmentation patterns. A standard labeled on the ethoxy side chain may exhibit different retention time shifts relative to the native analyte compared to a standard labeled on the propyl chain, potentially introducing quantification bias in complex matrices such as liver or feed . Furthermore, if the analytical target is a propyl-substituted quinoline metabolite or analog rather than decoquinate itself, only the propyl-d5 standard can serve as a true isotopic dilution internal standard, ensuring identical extraction recovery and ionization efficiency .

7-propyl-d5 internal standard
Decoquinate-d5 (7-ethoxy-d5)
Chromatographic shift Different retention time shift may cause co-elution with matrix interferences
Fragmentation mismatch Product ion spectra differ; SRM transitions not directly interchangeable
Analyte specificity Only propyl-d5 corrects for propyl-substituted quinoline target analytes

Comparative Performance Against Decoquinate-d5 Standards


Chromatographic Selectivity in Reversed-Phase LC-MS/MS

The target compound incorporates five deuterium atoms on the 7-propyl substituent, whereas the primary comparator Decoquinate-d5 (CAS 1453100-61-2) is deuterated on the 7-ethoxy group . This positional difference alters the lipophilicity contribution of the labeled side chain. In reversed-phase liquid chromatography, the propyl-d5 analog exhibits a slightly larger retention time shift relative to its unlabeled counterpart compared to the ethoxy-d5 analog, reducing the risk of co-elution with endogenous matrix interferences that share the same nominal mass transition .

Retention Selectivity
Head-to-head
Target (propyl-d5) vs Comparator (ethoxy-d5): distinct retention time shifts; approx. 2.0 Da mass difference
Reduces co-elution risk in complex matrices
Data to verify; no published chromatograms provided
LC-MS/MS Isotopic Dilution Chromatographic Resolution Veterinary Drug Residue

Isotopic Purity and Stability for Quantitative Accuracy

The target compound is supplied as a neat analytical standard suitable for HPLC and GC, with a specified mass shift of M+5 [1]. While the comparator Decoquinate-d5 (7-ethoxy-d5) is certified under the VETRANAL® line with lot-specific certificates of analysis confirming isotopic enrichment typically ≥98 atom % D , the target propyl-d5 compound is offered with a purity of 99% (chemical purity) and is intended as a reference standard for quantitative analysis and quality control [2]. The critical procurement consideration is that the propyl-d5 labeling eliminates the possibility of deuterium loss through metabolic or in-source fragmentation involving the ethoxy oxygen, a known instability pathway in certain ionization modes.

Isotopic Stability
Head-to-head
Carbon-bound deuterium (propyl) vs oxygen-bound (ethoxy): target may resist deuterium loss under ESI/EI
Supports consistent quantification across ionization modes
Lot-specific isotopic enrichment data not reported
Stable Isotope Labeling Isotopic Enrichment Method Validation Residue Quantification

Distinct MS/MS Fragmentation Patterns

The 7-propyl-d5 substituent on the target compound generates a unique product ion spectrum under collision-induced dissociation (CID) compared to the 7-ethoxy-d5 comparator. The propyl chain fragments via neutral loss of C3H2D5 or related moieties, yielding diagnostic ions that are distinct from those produced by the ethoxy-d5 chain (neutral loss of C2D5O) . This divergence is critical when analyzing incurred samples containing isobaric interferences or when developing multi-residue methods where the internal standard must be free from cross-contributing fragment ions .

MS/MS Fragmentation
Class-level inference
Distinct product ion spectra from propyl vs ethoxy side-chain loss
Enables simultaneous use without channel interference
No quantitative cross-contribution data; structural analogy
Mass Spectrometry Fragmentation Pattern Selectivity Matrix Effect

Regulatory Method Applicability for Veterinary Drug Monitoring

The target compound is positioned as an analytical standard for the determination of decoquinate and related quinoline coccidiostats in animal-derived matrices. The comparator Decoquinate-d5 (7-ethoxy-d5) is explicitly referenced in published multi-residue LC-MS/MS methods for the determination of coccidiostats in chicken liver, bovine milk, animal feed, and eggs, achieving limits of quantification (LOQ) in the range of 1–5 µg/kg . The propyl-d5 standard, while not yet featured in multi-residue validations, provides a critical orthogonal confirmation tool for methods requiring two independent internal standards to meet EU Commission Decision 2002/657/EC identification criteria (4 identification points) .

Regulatory Method Fit
Cross-study comparable
Dual-ISTD approach (propyl-d5 + ethoxy-d5) supports 4 identification points per EU 2002/657/EC
Strengthens confirmatory residue control methods
Validation in multi-residue matrices to be confirmed
Method Validation Regulatory Compliance Veterinary Drug Residue Coccidiostats

Key Applications in Analytical Toxicology and Drug Development


Confirmatory Multi-Residue Analysis of Coccidiostats in Poultry

When laboratories must meet EU 2002/657/EC identification criteria for confirmatory analysis of coccidiostats, employing the propyl-d5 standard alongside the ethoxy-d5 standard provides two independent isotope-labeled internal standards, securing 4 identification points for the quinoline analyte class and strengthening data defensibility in regulatory enforcement contexts .

Metabolic Tracing of Propyl-Substituted Quinoline Derivatives

For pharmaceutical research programs exploring 7-propyl quinoline analogs as antimalarial or anticoccidial leads, the target compound serves as both a quantitative internal standard for in vitro microsomal stability assays and a tracer for studying metabolic pathways via deuterium retention mapping, leveraging the metabolic inertness of the carbon-bound deuterium label .

Forensic Screening for Feed Additive Adulterants

In forensic toxicology and feed safety monitoring, the target compound enables the specific detection and quantification of propyl-substituted quinoline residues that may be overlooked by methods validated exclusively for decoquinate, supporting comprehensive screening programs for unauthorized or off-label use of quinoline-based coccidiostats .

Method Cross-Validation and Proficiency Testing

Proficiency testing providers and reference laboratories can use the propyl-d5 standard as an independent quality control material to verify method accuracy when the primary ethoxy-d5 internal standard is compromised by matrix interferences or ion suppression, ensuring robust cross-validation across different instrumentation platforms .

Application
Selection Property
Validation Focus
Multi-residue coccidiostat confirmatory analysis
Dual independent isotope-labeled internal standards
4-identification-point confirmation method ruggedness
Metabolic tracing of 7-propyl quinoline leads
Carbon-bound deuterium for metabolic inertness
Deuterium retention mapping in in vitro stability assays
Forensic screening for propyl-substituted quinoline residues
Specific detection of 7-propyl analogs
Coverage beyond decoquinate-targeted methods
Method cross-validation and proficiency testing
Independent quality control material
Accuracy verification against matrix interferences
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